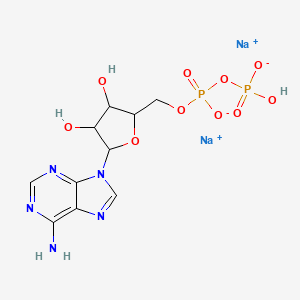
Adenosine 5'-diphosphate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5'-diphosphate (sodium salt) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is an essential component in the synthesis of adenosine triphosphate (ATP), which is the primary energy carrier in cells. This compound is also involved in various biochemical processes, including nucleic acid metabolism and signal transduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenosine 5'-diphosphate (sodium salt) can be synthesized through several methods. One common approach involves the enzymatic conversion of adenosine monophosphate (AMP) to adenosine 5'-diphosphate (ADP) using adenylate kinase. Another method includes the chemical synthesis of ADP from adenosine and diphosphate salts under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of adenosine 5'-diphosphate (sodium salt) typically involves large-scale enzymatic reactions or chemical synthesis processes. These methods are optimized to ensure high yield and purity of the final product. The production process may also include purification steps such as crystallization and chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Adenosine 5'-diphosphate (sodium salt) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of adenosine 5'-diphosphate (sodium salt) can lead to the formation of adenosine triphosphate (ATP) and other oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of adenosine nucleotides.
Substitution: Substitution reactions can result in the formation of modified adenosine nucleotides with different functional groups.
Aplicaciones Científicas De Investigación
Adenosine 5'-diphosphate (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: It is used as a substrate in enzymatic studies and as a building block in the synthesis of nucleotide analogs.
Biology: ADP is involved in cellular respiration and energy metabolism, making it a valuable tool in studying metabolic pathways.
Medicine: ADP is used in platelet aggregation studies and as a diagnostic tool in cardiovascular research.
Industry: It is utilized in the production of pharmaceuticals and as a component in various biochemical assays.
Mecanismo De Acción
Adenosine 5'-diphosphate (sodium salt) exerts its effects through its role in energy transfer and signal transduction. It acts as a substrate for enzymes such as ATP synthase, which converts ADP to ATP, providing energy for cellular processes. ADP also interacts with purinergic receptors, such as P2Y1, P2Y12, and P2X1, influencing platelet activation and other cellular responses.
Comparación Con Compuestos Similares
Adenosine 5'-diphosphate (sodium salt) is similar to other nucleotides such as adenosine monophosphate (AMP) and adenosine triphosphate (ATP). it is unique in its role as an intermediate in energy metabolism and its involvement in platelet aggregation. Other similar compounds include guanosine diphosphate (GDP) and cytidine diphosphate (CDP), which also play roles in nucleotide metabolism and cellular signaling.
Propiedades
Fórmula molecular |
C10H13N5Na2O10P2 |
|---|---|
Peso molecular |
471.17 g/mol |
Nombre IUPAC |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
Clave InChI |
ORKSTPSQHZNDSC-UHFFFAOYSA-L |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
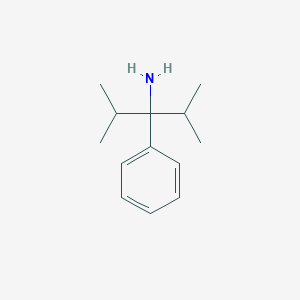
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
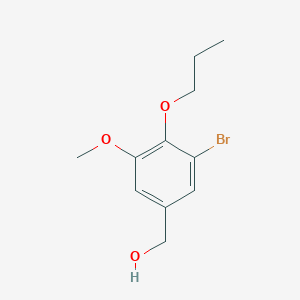
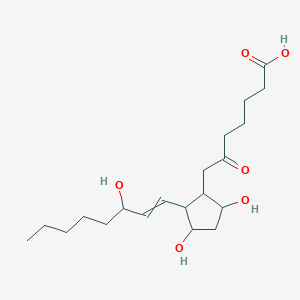
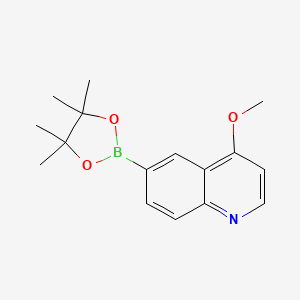
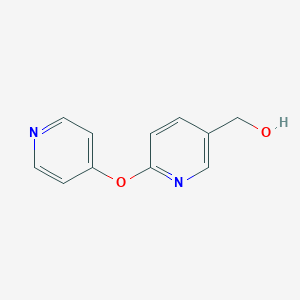
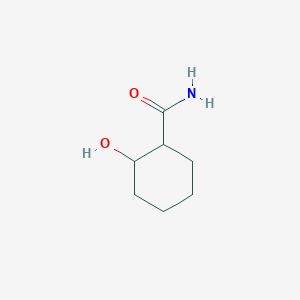
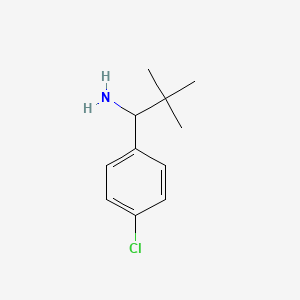
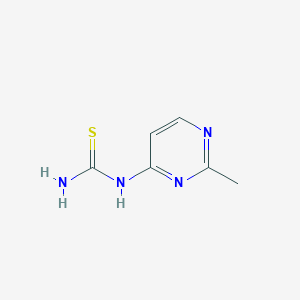

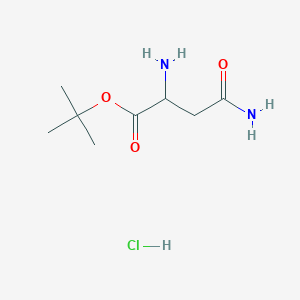
![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)
